molecular formula C16H25Cl B3157506 1-(2-Chloroethyl)-4-octylbenzene CAS No. 849818-29-7

1-(2-Chloroethyl)-4-octylbenzene

Cat. No.: B3157506
CAS No.: 849818-29-7
M. Wt: 252.82 g/mol
InChI Key: ABHNFHMFLLPCHT-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-octylbenzene is an organic compound characterized by a benzene ring substituted with a 2-chloroethyl group and an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloroethyl)-4-octylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-octylbenzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-octylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(2-hydroxyethyl)-4-octylbenzene.

    Oxidation: Formation of 1-(2-oxoethyl)-4-octylbenzene or 1-(2-carboxyethyl)-4-octylbenzene.

    Reduction: Formation of 1-ethyl-4-octylbenzene.

Scientific Research Applications

1-(2-Chloroethyl)-4-octylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with cellular components.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-octylbenzene involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, such as amino or hydroxyl groups, leading to modifications in the structure and function of the target molecules. This reactivity is the basis for its potential use in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an octyl group.

    1-(2-Chloroethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of an octyl group.

    1-(2-Chloroethyl)-4-propylbenzene: Similar structure but with a propyl group instead of an octyl group.

Uniqueness

1-(2-Chloroethyl)-4-octylbenzene is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs

Properties

IUPAC Name

1-(2-chloroethyl)-4-octylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHNFHMFLLPCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717861
Record name 1-(2-Chloroethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849818-29-7
Record name 1-(2-Chloroethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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